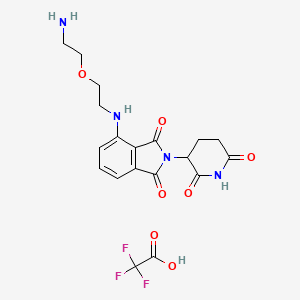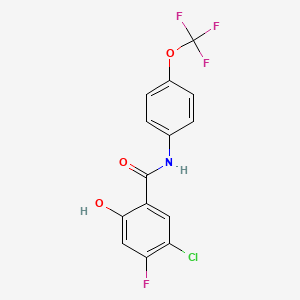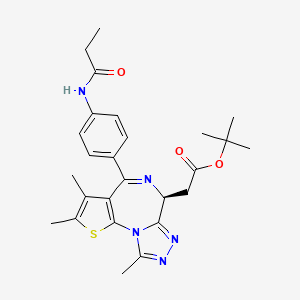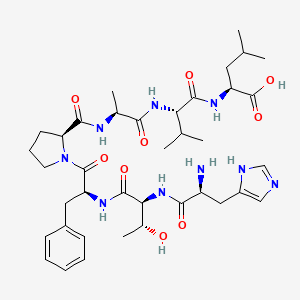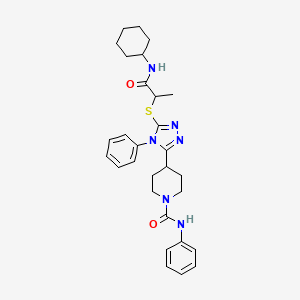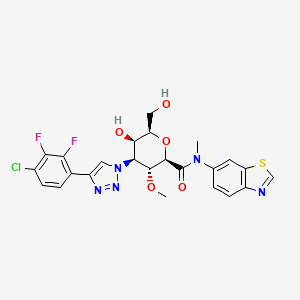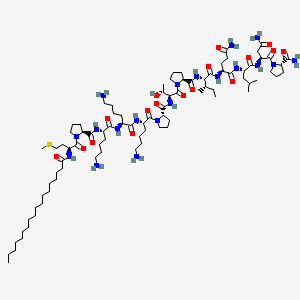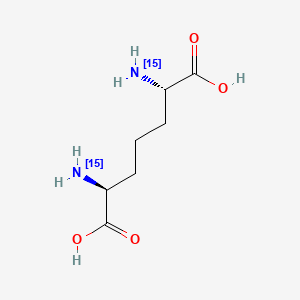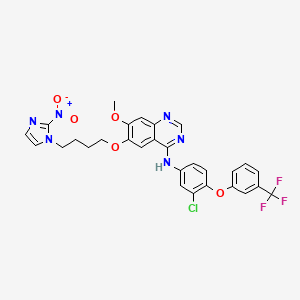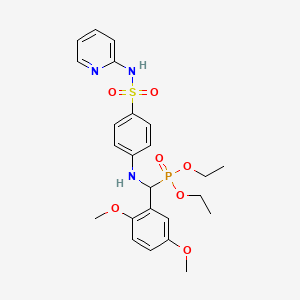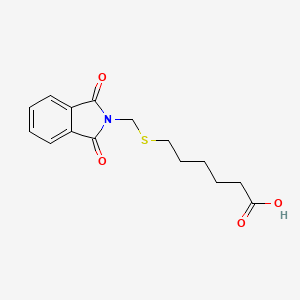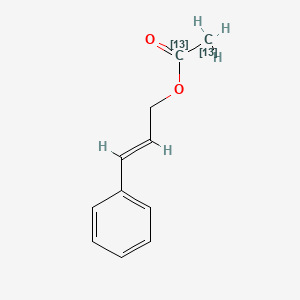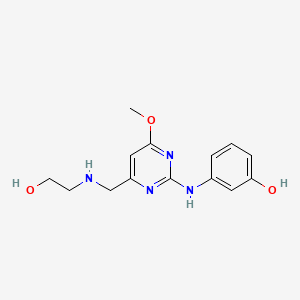
Vista-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vista-IN-3, also known as Compound A4, is a potent small molecule inhibitor of the V-domain immunoglobulin suppressor of T cell activation (VISTA). VISTA is a novel negative checkpoint receptor primarily involved in maintaining immune tolerance. This compound exhibits a dissociation constant (K_D) of 0.49 micromolar and effectively induces the release of interferon-gamma cytokines . This compound has shown significant potential in enhancing anti-cancer activity, especially when combined with programmed death-ligand 1 (PD-L1) antibodies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Vista-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic solvents and reagents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows standard protocols for the synthesis of small molecule inhibitors. This includes large-scale chemical synthesis, purification through chromatography, and crystallization to obtain the final product with high purity. The production process is designed to ensure consistency and scalability while maintaining the compound’s bioactivity .
Análisis De Reacciones Químicas
Types of Reactions: Vista-IN-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Vista-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the VISTA pathway and its role in immune regulation.
Biology: Investigated for its effects on T cell activation and cytokine release.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, particularly in combination with PD-L1 antibodies.
Industry: Utilized in the development of new immunotherapeutic drugs and as a reference compound in drug screening assays .
Mecanismo De Acción
Vista-IN-3 exerts its effects by inhibiting the VISTA pathway. VISTA is an immune checkpoint receptor expressed on tumor-infiltrating T lymphocytes and myeloid cells. By binding to VISTA, this compound blocks its interaction with ligands such as V-Set and Immunoglobulin domain containing 3 (VSIG3), leading to the suppression of T cell activation and proliferation. This inhibition results in the release of proinflammatory cytokines like interferon-gamma, enhancing the anti-tumor immune response .
Comparación Con Compuestos Similares
CA-170: A small molecule inhibitor targeting both VISTA and programmed cell death 1 ligand 1 (PD-L1).
VSIG-8 Inhibitor L557-0155: Prevents the binding of VSIG-8 to VISTA, promoting cytokine production and cell proliferation.
Uniqueness of Vista-IN-3: this compound is unique due to its high potency and specificity for VISTA. Its ability to synergistically enhance anti-cancer activity when combined with PD-L1 antibodies sets it apart from other similar compounds. Additionally, its well-characterized mechanism of action and extensive research applications make it a valuable tool in the field of immunotherapy .
Propiedades
Fórmula molecular |
C14H18N4O3 |
|---|---|
Peso molecular |
290.32 g/mol |
Nombre IUPAC |
3-[[4-[(2-hydroxyethylamino)methyl]-6-methoxypyrimidin-2-yl]amino]phenol |
InChI |
InChI=1S/C14H18N4O3/c1-21-13-8-11(9-15-5-6-19)17-14(18-13)16-10-3-2-4-12(20)7-10/h2-4,7-8,15,19-20H,5-6,9H2,1H3,(H,16,17,18) |
Clave InChI |
KCTPHIOYWMANBF-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC(=C1)CNCCO)NC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


